1-(3-Methylpiperidin-4-yl)propan-1-one

Catalog No.
S15875837
CAS No.
M.F
C9H17NO
M. Wt
155.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Methylpiperidin-4-yl)propan-1-one

Product Name

1-(3-Methylpiperidin-4-yl)propan-1-one

IUPAC Name

1-(3-methylpiperidin-4-yl)propan-1-one

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

InChI

InChI=1S/C9H17NO/c1-3-9(11)8-4-5-10-6-7(8)2/h7-8,10H,3-6H2,1-2H3

InChI Key

GJARTWJIEDXGLA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCNCC1C

1-(3-Methylpiperidin-4-yl)propan-1-one is an organic compound with the molecular formula C9_9H17_{17}NO and a molecular weight of 155.24 g/mol. It is classified as a ketone due to the presence of a carbonyl group (C=O) adjacent to a piperidine ring. The compound's structure features a propanone moiety linked to a 3-methylpiperidine, which contributes to its unique properties and potential applications in various fields, including medicinal chemistry and organic synthesis .

  • Oxidation: This compound can be oxidized to form ketones or carboxylic acids using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often involving halogens or nucleophiles .

Major Products Formed

  • From Oxidation: Ketones, carboxylic acids.
  • From Reduction: Alcohols, amines.
  • From Substitution: Halogenated derivatives, hydroxylated compounds.

Research indicates that 1-(3-Methylpiperidin-4-yl)propan-1-one exhibits significant biological activity. It has been studied for its potential interactions with various biological systems, including enzyme inhibition and receptor modulation. The specific mechanisms of action are still under investigation, but preliminary studies suggest that it may influence pathways related to neurotransmitter systems and other biochemical processes .

The synthesis of 1-(3-Methylpiperidin-4-yl)propan-1-one can be achieved through multiple methods, with one common approach being the reaction of 3-methylpiperidine with propanone. This reaction typically requires controlled conditions including specific temperatures and the presence of catalysts to optimize yield and purity. In industrial settings, large-scale production often employs continuous flow reactors to enhance efficiency and reduce waste .

This compound finds applications in various domains:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
  • Pharmaceutical Development: Ongoing research explores its potential therapeutic effects, particularly in drug development targeting neurological conditions.
  • Industrial Use: It is utilized in the production of agrochemicals and other industrial products .

Studies on the interactions of 1-(3-Methylpiperidin-4-yl)propan-1-one with biological targets are crucial for understanding its pharmacological potential. The compound's ability to modulate enzyme activity and receptor binding may lead to the development of new therapeutic agents. Current research focuses on its effectiveness against specific targets, which could provide insights into its role in treating various diseases .

Several compounds share structural similarities with 1-(3-Methylpiperidin-4-yl)propan-1-one. A comparison highlights its uniqueness:

Compound NameStructureKey Differences
3-(1-Methylpiperidin-4-yl)propan-1-olContains a hydroxyl groupHydroxyl group alters reactivity
3-(4-Methylpiperidin-1-yl)propan-1-amineAn amine derivativeAmine functionality changes biological activity
1-(4-Methylpiperidin-4-yl)propan-1-oneSimilar piperidine structureDifferent methyl positioning affects properties

Uniqueness: The distinct configuration of the piperidine ring and the ketone functional group in 1-(3-Methylpiperidin-4-yl)propan-1-one imparts unique chemical reactivity and biological effects compared to its analogs .

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

155.131014166 g/mol

Monoisotopic Mass

155.131014166 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

Explore Compound Types